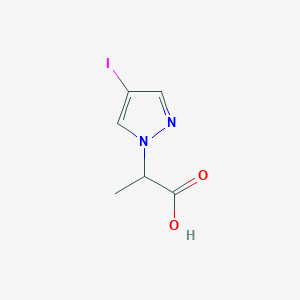

2-(4-iodo-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid (CAS: 1217862-25-3; MFCD15146428) is a pyrazole-derived carboxylic acid featuring an iodine substituent at the 4-position of the pyrazole ring and a propanoic acid moiety at the 1-position . Its molecular formula is C₇H₉IN₂O₂ (molecular weight: 280.07 g/mol). The iodine atom confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) and radiopharmaceuticals due to iodine’s isotopic versatility .

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXFCAUGPKPCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-25-3 | |

| Record name | 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid

2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

- Molecular Formula : C₇H₉N₃O₄ (MW: 199.17)

- Key Differences: A nitro group (electron-withdrawing) replaces iodine, increasing acidity (pKa ~1.5 vs. ~4.2 for the iodo analog). The methyl branch on the propanoic acid enhances metabolic stability but reduces solubility .

- Applications : Nitro groups are often used in prodrugs or as intermediates for further functionalization .

Halogen-Substituted Analogs

3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic Acid

- Molecular Formula : C₇H₉ClN₂O₂ (MW: 188.61)

- Key Differences: Chlorine (smaller, more electronegative than iodine) alters electronic effects, reducing van der Waals interactions in hydrophobic binding sites. The 2-methyl group on the propanoic acid further modifies steric bulk .

- Applications : Chlorinated pyrazoles are common in agrochemicals (e.g., herbicides) due to cost-effectiveness .

2-(4-Fluorophenoxy)propanoic Acid

- Molecular Formula : C₉H₉FO₃ (MW: 184.17)

- Key Differences: A phenoxy group replaces the pyrazole-iodo system. Fluorine’s electronegativity enhances bioavailability, but the lack of a heterocyclic ring limits π-stacking interactions in biological targets .

- Applications : Used in herbicide formulations (e.g., fluazifop) .

Functional Group Modifications

Methyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate

- Molecular Formula : C₇H₉IN₂O₂ (MW: 280.07)

- Key Differences : The carboxylic acid is esterified, reducing acidity (pKa ~5 vs. ~4.2) and improving cell membrane permeability. However, ester prodrugs require hydrolysis for activation .

- Applications : Ester derivatives are common in prodrug design to enhance oral absorption .

2-Amino-3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid Hydrochloride

- Molecular Formula : C₆H₉IN₃O₂·HCl (MW: 294.52)

- Key Differences: An amino group replaces one hydrogen on the propanoic acid, introducing basicity (pKa ~9.5 for the amine). The hydrochloride salt improves aqueous solubility .

- Applications: Potential use in peptide mimetics or as a building block for metal-chelating agents .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.